

Unveiling the Therapeutic Potential of Trigonothylin C: A Technical Overview

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Compound of Interest

Compound Name: *Trigonothylin C*

Cat. No.: *B13442970*

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Kunming, China and Urumqi, China – Researchers have identified significant biological activity in **Trigonothylin C**, a highly oxygenated daphnane diterpenoid, suggesting its potential as a lead compound in the development of novel antiviral and anticancer therapies. Isolated from the stems of *Trigonostemon thyrsoideum* and *Trigonostemon chinensis*, this natural product has demonstrated potent anti-HIV-1 and MET tyrosine kinase inhibitory activities.^{[1][2][3][4][5]} This technical guide provides an in-depth summary of the current data, experimental methodologies, and an exploration of the implicated signaling pathways.

Core Biological Activities and Quantitative Data

Trigonothylin C has been evaluated for its efficacy in two distinct therapeutic areas: virology and oncology. The compound exhibits a notable ability to prevent the cytopathic effects of the Human Immunodeficiency Virus 1 (HIV-1) and to inhibit the activity of the MET tyrosine kinase, a key player in cancer progression.

Biological Activity	Assay Cell Line	Efficacy Metric	Value	Therapeutic Index (TI)	Source
Anti-HIV-1	C8166 cells	EC50	2.19 µg/mL	>90	^{[3][6][7]}
MET Tyrosine Kinase Inhibition	-	IC50	2 µM	-	^{[1][2][4]}

Table 1: Summary of Quantitative Biological Activity Data for **Trigonothylin C**

Experimental Protocols

The following sections detail the likely experimental methodologies employed to ascertain the biological activity of **Trigonothylin C**. These protocols are based on standard practices in the fields of virology and oncology research.

Anti-HIV-1 Cytopathic Effect Assay

The anti-HIV-1 activity of **Trigonothylin C** was likely determined using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Objective: To determine the concentration of **Trigonothylin C** required to inhibit 50% of HIV-1 induced cell death (EC50).

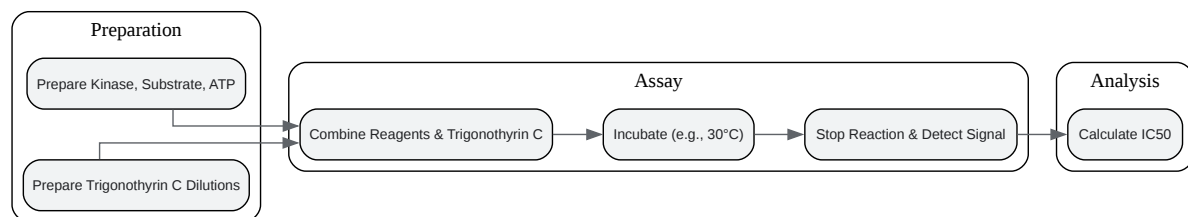
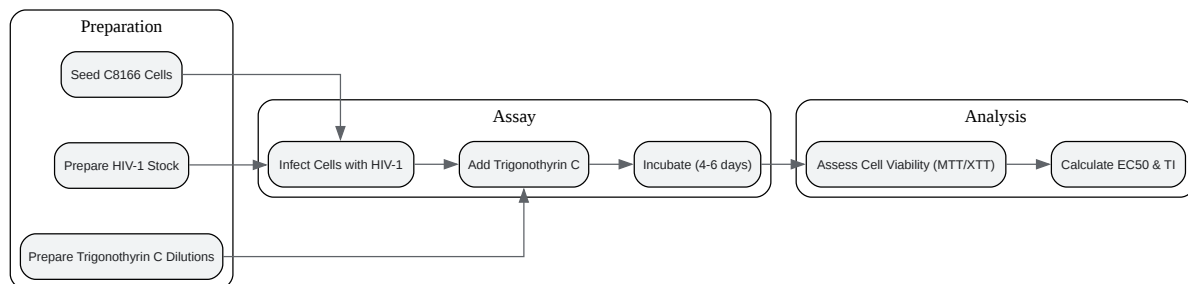
Materials:

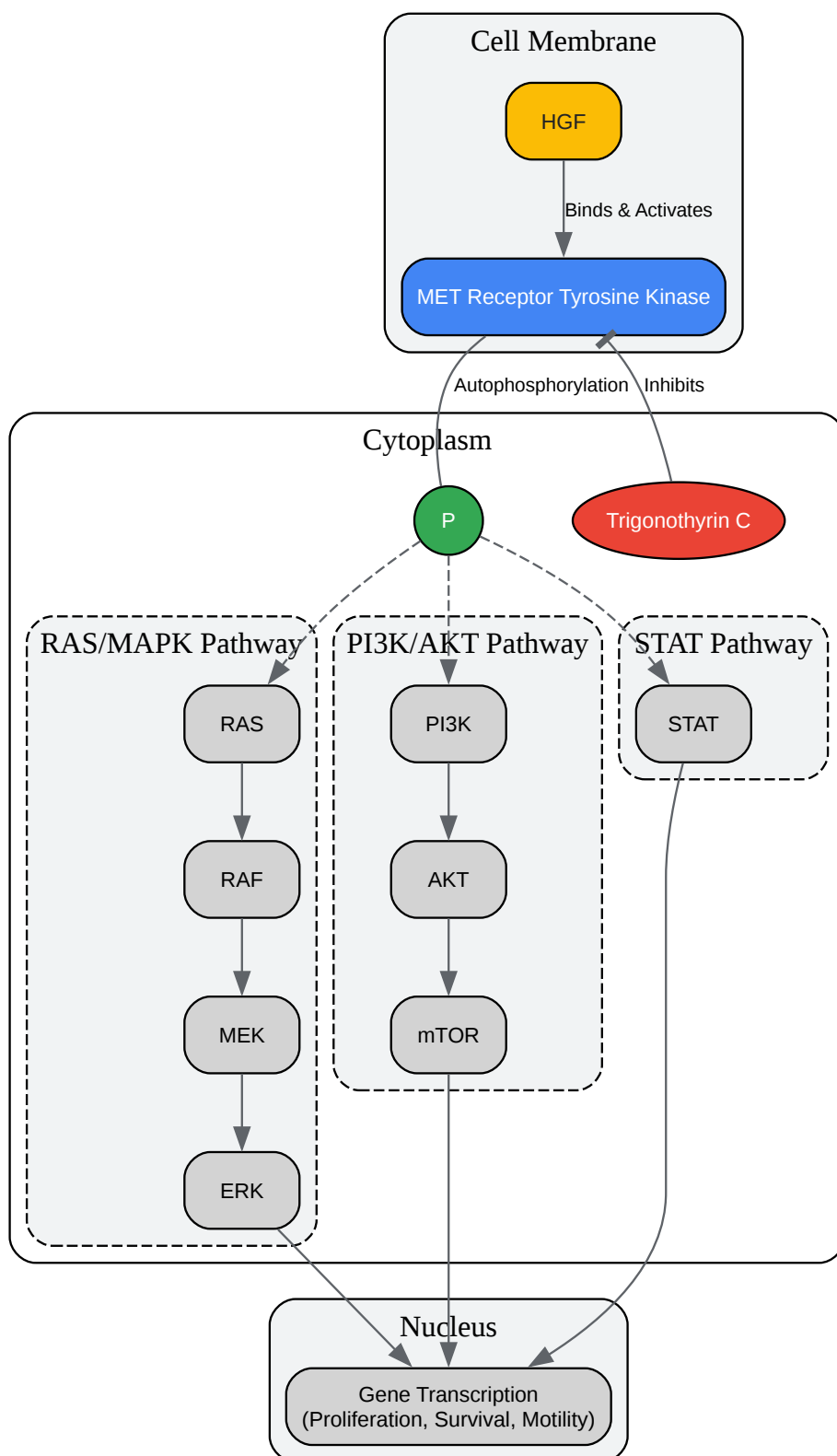
- C8166 human T-lymphoblastoid cell line
- HIV-1 laboratory strain (e.g., IIIB)
- **Trigonothylin C**, dissolved in an appropriate solvent (e.g., DMSO)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Cell viability reagent (e.g., MTT or XTT)
- 96-well microtiter plates

Methodology:

- Cell Seeding: C8166 cells are seeded into 96-well plates at a predetermined density.
- Compound Preparation: A serial dilution of **Trigonothylin C** is prepared in the cell culture medium.

- **Infection and Treatment:** Cells are infected with a standardized amount of HIV-1. Immediately after infection, the diluted **Trigonothyrin C** is added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
- **Incubation:** The plates are incubated for a period that allows for the development of viral CPE, typically 4-6 days, at 37°C in a humidified 5% CO₂ atmosphere.
- **Viability Assessment:** A cell viability reagent is added to each well. The absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
- **Data Analysis:** The percentage of CPE inhibition is calculated for each concentration of **Trigonothyrin C**. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀.





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